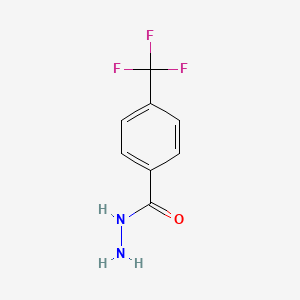

4-(Trifluoromethyl)benzhydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For instance, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Similarly, 2,4,5-trifluorobenzohydrazide derivatives were synthesized through condensation of trifluorophenylacetohydrazide with different aryl aldehydes . These methods suggest that "4-(Trifluoromethyl)benzhydrazide" could potentially be synthesized through a condensation reaction involving a trifluoromethyl-substituted benzoic hydrazide and an appropriate aldehyde or ketone.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a related compound, 4-hydroxy-benzaldehyd-thiosemicarbazide, was determined to belong to the triclinic space group . Another compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, had its molecular structure parameters obtained using Density Functional Theory (DFT) . These studies indicate that "4-(Trifluoromethyl)benzhydrazide" could also be analyzed using similar techniques to understand its molecular geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of compounds similar to "4-(Trifluoromethyl)benzhydrazide" has been explored. For instance, 4-aryl(benzyl)sulfonyl-5-polyfluoroalkyl-v-triazoles were treated with NaOCl to give chlorinated derivatives . This suggests that "4-(Trifluoromethyl)benzhydrazide" may also undergo reactions with electrophiles or nucleophiles, potentially leading to chlorinated products or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques. Vibrational spectroscopic studies using FT-IR and FT-Raman were performed on a hydrazone Schiff base compound , and similar studies were conducted on a benzene-1-sulfonamide derivative . These analyses provide information on the functional groups present and can help predict the properties of "4-(Trifluoromethyl)benzhydrazide". Additionally, the antibacterial activity of some N'-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides was screened, indicating potential biological applications for "4-(Trifluoromethyl)benzhydrazide" .

Wissenschaftliche Forschungsanwendungen

Electrolyte Additive in Lithium Ion Batteries

4-(Trifluoromethyl)benzhydrazide derivatives have been investigated for their potential use in high voltage lithium-ion batteries. A study by Huang et al. (2014) demonstrated that 4-(Trifluoromethyl)-benzonitrile, a related compound, can significantly improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to better battery performance (Huang et al., 2014).

Antibacterial Properties

Research has highlighted the antibacterial properties of compounds related to 4-(Trifluoromethyl)benzhydrazide. Krátký et al. (2013) evaluated salicylanilide 4-(trifluoromethyl)benzoates against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and found them to have significant antibacterial properties (Krátký et al., 2013).

Stimuli-Responsive Polymer Gels

Zhang et al. (2014) discussed the use of benzhydrazide-containing poly(triazole) in the creation of covalent dynamic gels. These gels, which are based on reversible acylhydrazone and disulfide bonds, exhibit redox and pH-responsive behaviors, making them suitable for dynamic or bioresponsive applications (Zhang et al., 2014).

Antimicrobial Agents

Jorge et al. (2011) designed benzofuroxan derivatives, including 4-nitro-3-(trifluoromethyl)[N'-(benzofuroxan-5-yl)methylene]benzhydrazide, as antimicrobial agents. These compounds exhibited activity against multidrug-resistant Staphylococcus aureus strains, highlighting their potential as effective antimicrobial agents (Jorge et al., 2011).

Soluble Polyimides

In the field of materials science, Choi et al. (2008) explored the synthesis of soluble polyimides using an unsymmetrical diamine monomer containing both a benzimidazole ring and a trifluoromethyl group. These polyimides demonstrated high thermal stability and low refractive indexes, useful for various industrial applications (Choi et al., 2008).

Safety And Hazards

4-(Trifluoromethyl)benzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBDXTNCBPZMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334421 | |

| Record name | 4-(Trifluoromethyl)benzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)benzhydrazide | |

CAS RN |

339-59-3 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)